molecular formula C10H13NO3 B13343929 (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid

Cat. No.: B13343929
M. Wt: 195.21 g/mol
InChI Key: WQLIGWIJZBHBFM-BDAKNGLRSA-N
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Description

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the reaction of D-penicillamine with pyridoxal hydrochloride can yield the (2R,4S) diastereomer . The reaction conditions typically involve controlled temperatures and pH to maintain the integrity of the chiral centers.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it serves as a precursor for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its unique stereochemistry and biological activity .

Mechanism of Action

The mechanism of action of (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1

InChI Key

WQLIGWIJZBHBFM-BDAKNGLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C[C@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O

Origin of Product

United States

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